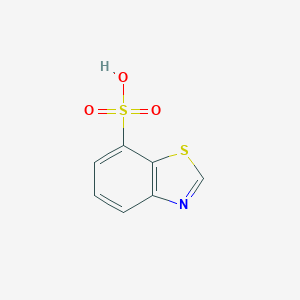
γ-CEHC
概述
描述
CI-959 is a novel anti-inflammatory and anti-allergic compound known for its potent inhibition of cell activation in vitro and in animal models. It has shown significant efficacy in reducing histamine release from human basophils and inhibiting thromboxanes, making it a promising candidate for treating allergic and inflammatory conditions .
科学研究应用
CI-959 具有广泛的科学研究应用,包括:
化学: 用作模型化合物来研究反应机理并开发新的合成方法。
生物学: 研究其对细胞信号通路的影响及其调节免疫反应的潜力。
医学: 由于其抑制组胺释放和血栓烷生成的能力,正在探索其作为治疗过敏和炎症性疾病的治疗剂。
工业: 用于开发新药以及作为分析化学中的参考标准。
作用机制
CI-959 通过抑制人嗜碱性粒细胞的受体介导的组胺释放和阻断血栓烷的生成发挥作用。 它靶向参与细胞活化和炎症的特定分子通路,从而减少过敏和炎症反应 .
类似化合物:
CI-959 游离酸: 一种具有类似抗炎特性的密切相关的化合物。
其他抗过敏化合物: 例如色甘酸钠和酮替芬,它们也抑制组胺释放,但通过不同的机制。
独特性: CI-959 的独特之处在于它同时抑制组胺释放和血栓烷生成,与其他类似化合物相比,它提供了更广泛的抗炎作用 .
安全和危害
未来方向
Research into the metabolism of gamma-CEHC has highlighted important new areas of research, such as the potential for high dose vitamin E supplementation to interfere with drug metabolism, as well as alternative methods to alter vitamin E bioavailability in vivo . Moreover, 13’-COOH shows stronger anti-inflammatory and anticancer effects than γT .
生化分析
Biochemical Properties
Gamma-carboxyethyl hydroxychroman plays a significant role in biochemical reactions as a metabolite of gamma-tocopherol. It functions as a natriuretic hormone, which helps regulate sodium levels in the body . Gamma-carboxyethyl hydroxychroman interacts with various enzymes and proteins, including those involved in oxidative stress and inflammation. For instance, it reduces the synthesis of inflammatory eicosanoids and 8-isoprostane in rat models . Additionally, gamma-carboxyethyl hydroxychroman is involved in the metabolism of tocopherols and tocotrienols, which are members of the vitamin E family .
Cellular Effects
Gamma-carboxyethyl hydroxychroman influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. As an antioxidant, it protects cell membranes from oxidative damage by scavenging reactive oxygen species . This compound also affects the expression of genes involved in inflammation and oxidative stress, thereby modulating cellular responses to these conditions . In addition, gamma-carboxyethyl hydroxychroman has been shown to influence lipid metabolism and reduce lipid peroxidation in cells .
Molecular Mechanism
The molecular mechanism of gamma-carboxyethyl hydroxychroman involves its interaction with biomolecules such as enzymes and proteins. It binds to and inhibits the activity of enzymes involved in the synthesis of inflammatory mediators, such as cyclooxygenase and lipoxygenase . Gamma-carboxyethyl hydroxychroman also modulates gene expression by influencing transcription factors and signaling pathways related to oxidative stress and inflammation . These interactions result in the reduction of oxidative damage and inflammation at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of gamma-carboxyethyl hydroxychroman have been observed to change over time. Studies have shown that its levels in urine increase significantly within hours of gamma-tocopherol supplementation and return to baseline levels within a day . The stability and degradation of gamma-carboxyethyl hydroxychroman in vitro and in vivo have been studied, revealing that it remains stable under physiological conditions but may degrade over extended periods . Long-term effects on cellular function include sustained antioxidant and anti-inflammatory activities .
Dosage Effects in Animal Models
The effects of gamma-carboxyethyl hydroxychroman vary with different dosages in animal models. Low doses of gamma-tocopherol supplementation result in moderate increases in gamma-carboxyethyl hydroxychroman levels, while high doses lead to significant elevations . At high doses, gamma-carboxyethyl hydroxychroman exhibits potent antioxidant and anti-inflammatory effects but may also cause adverse effects such as gastrointestinal discomfort and liver toxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for maximizing benefits while minimizing risks .
Metabolic Pathways
Gamma-carboxyethyl hydroxychroman is involved in several metabolic pathways, including the metabolism of tocopherols and tocotrienols. It is formed through the beta-oxidation of gamma-tocopherol and is subsequently excreted in urine . Enzymes such as cytochrome P450 and conjugating enzymes like glucuronosyltransferases play a role in its metabolism . Gamma-carboxyethyl hydroxychroman also affects metabolic flux by modulating the levels of metabolites involved in oxidative stress and inflammation .
Transport and Distribution
Gamma-carboxyethyl hydroxychroman is transported and distributed within cells and tissues through various mechanisms. It is primarily excreted in urine, indicating renal clearance as a major route of elimination . Within cells, gamma-carboxyethyl hydroxychroman may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution in tissues is influenced by factors such as lipid solubility and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of gamma-carboxyethyl hydroxychroman is crucial for its activity and function. It is predominantly found in the cytoplasm and associated with cellular membranes, where it exerts its antioxidant effects . Gamma-carboxyethyl hydroxychroman may also undergo post-translational modifications that direct it to specific cellular compartments or organelles . These modifications can influence its stability, activity, and interactions with other biomolecules .
准备方法
合成路线和反应条件: CI-959 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰以获得所需的药理特性。具体的合成路线和反应条件是专有的,并在专门的化学文献中详细说明。
工业生产方法: CI-959 的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。这包括使用先进技术,例如连续流动反应器和自动化合成平台,以简化生产过程。
化学反应分析
反应类型: CI-959 会经历各种化学反应,包括:
氧化: 涉及添加氧或去除氢,通常使用过氧化氢或高锰酸钾等试剂。
还原: 涉及添加氢或去除氧,通常使用氢化铝锂或硼氢化钠等试剂。
取代: 涉及用另一种官能团取代一种官能团,使用卤素或亲核试剂等试剂。
常见试剂和条件:
氧化: 过氧化氢,高锰酸钾。
还原: 氢化铝锂,硼氢化钠。
取代: 卤素,亲核试剂。
主要形成的产物: 从这些反应中形成的主要产物取决于所涉及的特定官能团和反应条件。例如,氧化可能产生酮或羧酸,而还原可能产生醇或胺。
相似化合物的比较
CI-959 Free Acid: A closely related compound with similar anti-inflammatory properties.
Other Anti-Allergic Compounds: Such as cromolyn sodium and ketotifen, which also inhibit histamine release but through different mechanisms.
Uniqueness: CI-959 is unique due to its dual action of inhibiting both histamine release and thromboxane production, providing a broader anti-inflammatory effect compared to other similar compounds .
属性
IUPAC Name |
3-(6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-9-10(2)14-11(8-12(9)16)4-6-15(3,19-14)7-5-13(17)18/h8,16H,4-7H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJQLPNCUPGMNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2CCC(OC2=C1C)(C)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276333, DTXSID10939039 | |
| Record name | 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(6-Hydroxy-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | gamma-CEHC | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
178167-75-4, 178167-77-6 | |
| Record name | 2,7,8-Trimethyl-2-(β-carboxyethyl)-6-hydroxychroman | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178167-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178167776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(6-Hydroxy-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | gamma-CEHC | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


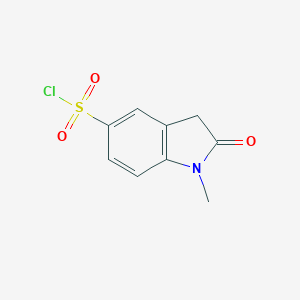
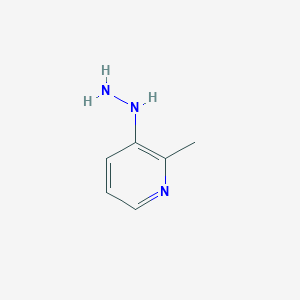
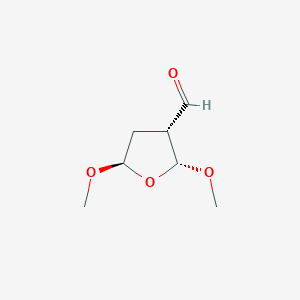
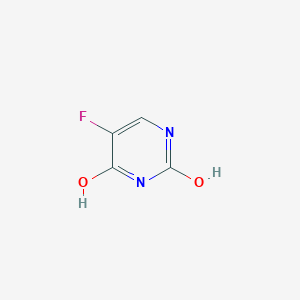

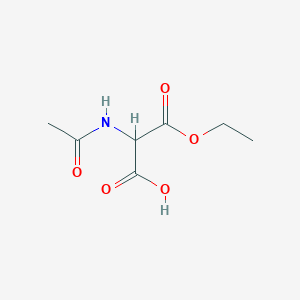
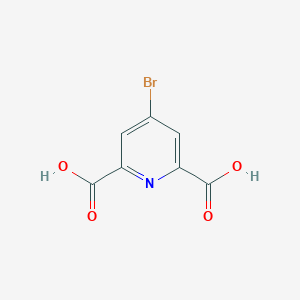
![N-[2-(Dansylamino)ethyl]maleimide](/img/structure/B62389.png)
![[(2S,3R)-3-[(1S,2R,4Ar,4bR,7S,8aR,10aR)-7-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4b,8,8,10a-tetramethyl-2'-oxospiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,4'-oxolane]-2-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]butan-2-yl] acetate](/img/structure/B62390.png)
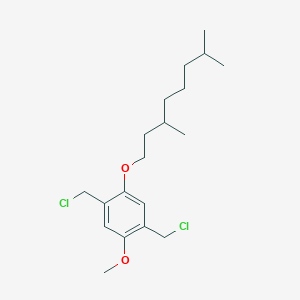
![5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one](/img/structure/B62396.png)
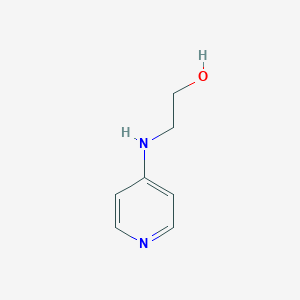
![Bicyclo[4.1.0]heptane-1-carbonyl chloride](/img/structure/B62398.png)
